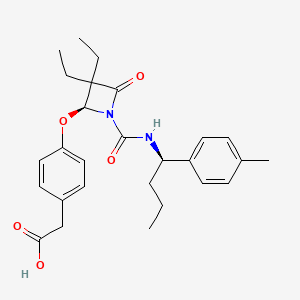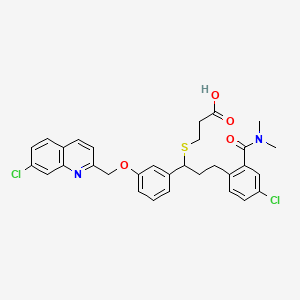
12-羟基-4,7,10-三氧十二烷酸叔丁酯
概述
描述
羟基-PEG3-(CH2)2-Boc,也称为12-羟基-4,7,10-三氧十二烷酸叔丁酯,是一种聚乙二醇衍生物。它包含一个羟基、一个聚乙二醇链和一个叔丁氧羰基(Boc)保护基。 该化合物以其亲水性、生物相容性和化学反应性而闻名,使其在各种生物医学应用中发挥作用,包括药物递送系统和生物医学材料的构建 .
科学研究应用
羟基-PEG3-(CH2)2-Boc 因其多功能性而广泛应用于科学研究中:
化学: 用作合成复杂分子的连接体。
生物学: 用于修饰生物分子以提高溶解度和稳定性。
医学: 用于药物递送系统以增强治疗剂的生物利用度。
作用机制
羟基-PEG3-(CH2)2-Boc 的作用机制涉及其在各种化学和生物系统中充当连接体或间隔体的能力。聚乙二醇链提供柔韧性和亲水性,而 Boc 基团在合成过程中提供保护。 羟基允许进一步官能化,使该化合物能够与各种分子靶点和途径相互作用 .
生化分析
Biochemical Properties
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate plays a crucial role in biochemical reactions, particularly in the synthesis of bioconjugates. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and ester functional groups. These interactions often involve the formation of covalent bonds, enabling the compound to act as a bridge between different biomolecules. For instance, it can be used to link peptides or proteins to other molecules, enhancing their stability and functionality .
Cellular Effects
The effects of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the solubility and stability of conjugated biomolecules, thereby improving their cellular uptake and efficacy. Additionally, it can affect the expression of specific genes involved in metabolic pathways, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate exerts its effects through binding interactions with biomolecules. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in proteins, while the ester group can participate in esterification reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of its corresponding acid and alcohol. Long-term studies have shown that the compound can maintain its activity for extended periods, although its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the bioavailability and efficacy of conjugated biomolecules. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity or immune responses. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. These metabolites can then enter other metabolic pathways, influencing metabolic flux and metabolite levels. The interactions with specific enzymes and cofactors are crucial for determining the compound’s metabolic fate and biological activity .
Transport and Distribution
Within cells and tissues, tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media, promoting efficient transport across cell membranes. Additionally, the compound’s distribution can be influenced by its binding affinity to specific proteins and cellular structures .
Subcellular Localization
The subcellular localization of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the nature of the conjugated biomolecule and the cellular context. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the desired site .
准备方法
合成路线和反应条件
羟基-PEG3-(CH2)2-Boc 可以通过多步过程合成,该过程涉及聚乙二醇与叔丁基溴乙酸酯反应,然后进行水解,随后用 Boc 基团保护羟基。 反应条件通常涉及使用二氯甲烷等有机溶剂和三乙胺等催化剂 .
工业生产方法
在工业环境中,羟基-PEG3-(CH2)2-Boc 的生产涉及在受控条件下进行大规模反应,以确保高纯度和高产率。该过程包括使用自动化反应器、精确的温度控制以及对反应参数的持续监测。 最终产品使用柱色谱和重结晶等技术进行纯化 .
化学反应分析
反应类型
羟基-PEG3-(CH2)2-Boc 经历各种化学反应,包括:
取代反应: 羟基可以使用甲苯磺酰氯等试剂被其他官能团取代。
脱保护反应: Boc 基团可以在酸性条件下脱除以得到游离胺。
酯化反应: 羟基可以与羧酸反应形成酯.
常见试剂和条件
取代: 甲苯磺酰氯在吡啶等碱的存在下。
脱保护: 三氟乙酸在二氯甲烷中。
主要产品
取代: 甲苯磺酰化衍生物。
脱保护: 游离胺衍生物。
酯化: 酯衍生物.
相似化合物的比较
羟基-PEG3-(CH2)2-Boc 可以与其他聚乙二醇衍生物进行比较,例如:
羟基-PEG2-(CH2)2-Boc: 类似的结构,但具有更短的聚乙二醇链,导致不同的溶解度和反应性。
甲氧基-PEG3-(CH2)2-Boc: 包含一个甲氧基而不是一个羟基,影响其化学反应性和应用.
羟基-PEG3-(CH2)2-Boc 由于其官能团的特定组合而独一无二,它提供了亲水性、生物相容性和化学反应性的平衡,使其适用于广泛的应用 .
属性
IUPAC Name |
tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVEOLRERRELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394426 | |
| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186020-66-6 | |
| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)
![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)





